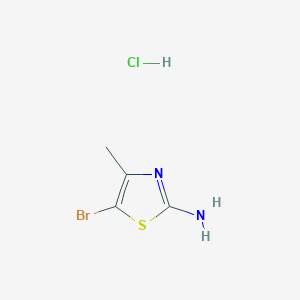

2-Amino-5-bromo-4-methylthiazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c1-2-3(5)8-4(6)7-2;/h1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWSIBXEPMKIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596831 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133692-16-7 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-5-bromo-4-methylthiazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-4-methylthiazole hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and physicochemical properties of the target molecule and its precursor.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Hantzsch thiazole synthesis to form the precursor, 2-amino-4-methylthiazole. This is followed by the regioselective bromination of the thiazole ring at the 5-position. Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and final products is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 1603-91-4 | 44-45 |

| 2-Amino-5-bromo-4-methylthiazole | C₄H₅BrN₂S | 193.06 | 3034-57-9 | 105-108.5 (decomp) |

| This compound | C₄H₅BrN₂S · HCl | 229.53 | 133692-16-7 | Not specified |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure follows the well-established Hantzsch thiazole synthesis.

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Ether

Procedure:

-

Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Start the stirrer and add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled during the addition.

-

Separate the upper oily layer and extract the aqueous layer three times with a total of 300 cc of ether.

-

Combine the oil and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

-

Filter the solution to remove any tar.

-

Remove the ether by distillation.

-

Distill the remaining oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.[1]

Expected Yield: 80–85.5 g (70–75% of the theoretical amount).[1]

Step 2: Bromination of 2-Amino-4-methylthiazole

The bromination of 2-amino-4-methylthiazole is regioselective, with the bromine atom being introduced at the 5-position of the thiazole ring. Two common methods using either bromine or N-Bromosuccinimide (NBS) are described below.

Method A: Using Bromine in Acetic Acid

Materials:

-

2-Amino-4-methylthiazole

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Amino-5-bromo-4-methylthiazole by column chromatography or recrystallization.[2]

Method B: Using N-Bromosuccinimide (NBS)

Materials:

-

2-Amino-4-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 2-Amino-5-bromo-4-methylthiazole.[2]

Step 3: Formation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

-

2-Amino-5-bromo-4-methylthiazole

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the purified 2-Amino-5-bromo-4-methylthiazole in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Spectroscopic Data

Expected ¹H NMR Data (DMSO-d₆) for 2-Amino-5-bromo-4-methylthiazole:

-

CH₃: singlet, ~2.1-2.3 ppm

-

NH₂: broad singlet, ~7.0-7.5 ppm (exchangeable with D₂O)

Expected ¹³C NMR Data (DMSO-d₆) for 2-Amino-5-bromo-4-methylthiazole:

-

CH₃: ~15-17 ppm

-

C5-Br: ~108-112 ppm

-

C4-CH₃: ~148-152 ppm

-

C2-NH₂: ~165-170 ppm

Safety Information

This compound:

-

Hazard Statements: Harmful if swallowed. Causes serious eye damage.

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any experimental work.

References

Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 2-Aminothiazole Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a wide range of biological interactions, leading to diverse pharmacological activities. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a cornerstone for the construction of this important heterocyclic motif. This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, covering its mechanism, experimental protocols, and applications in drug development.

The Enduring Importance of 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a key pharmacophore found in a variety of therapeutic agents.[1] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for specific and high-affinity interactions with biological targets. This has led to the development of drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] Notably, the 2-aminothiazole core is present in clinically significant drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, highlighting its continued relevance in modern drug design.[3]

The Hantzsch Thiazole Synthesis: Mechanism and Variations

First described by Arthur Hantzsch in 1887, this synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea for the synthesis of 2-aminothiazoles).[4] The reaction is known for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole ring.

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea proceeds through several key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an isothiouronium salt intermediate.

-

Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the amino group onto the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form a 2-imino-2,3-dihydrothiazole.

-

Tautomerization to Aromatic Product: A final tautomerization leads to the stable, aromatic 2-aminothiazole product.

Caption: General mechanism of the Hantzsch thiazole synthesis for 2-aminothiazoles.

Modern variations of the Hantzsch synthesis often employ one-pot procedures where the α-haloketone is generated in situ from the corresponding ketone, followed by condensation with thiourea.[5][6] This approach avoids the handling of lachrymatory and reactive α-haloketones.

Quantitative Data on Hantzsch Synthesis of 2-Aminothiazole Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives via the Hantzsch reaction, as reported in the literature. This data highlights the versatility of the synthesis with respect to different substrates and reaction conditions.

| Entry | α-Haloketone/Ketone | Thiourea Derivative | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | >95 | [2] |

| 2 | 4'-Methoxyacetophenone | Thiourea | Ethyl Acetate | Reflux (with CuBr₂) | 12 | 90 | [5] |

| 3 | 4'-Fluoroacetophenone | Thiourea | Ethyl Acetate | Reflux (with CuBr₂) | 12 | 88 | [5] |

| 4 | 2-Acetylnaphthalene | Thiourea | Ethyl Acetate | Reflux (with CuBr₂) | 12 | 82 | [5] |

| 5 | Acetophenone | N-Methylthiourea | Ethyl Acetate | Reflux (with CuBr₂) | 12 | 85 | [5] |

| 6 | 4'-Methoxyacetophenone | N-Phenylthiourea | Ethyl Acetate | Reflux (with CuBr₂) | 12 | 80 | [5] |

| 7 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | 65 °C | 2-3.5 | 79-90 | [1][7] |

| 8 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | Room Temp (Ultrasonic) | 1.5-2 | 82-90 | [8] |

| 9 | 2-Bromo-4'-fluoroacetophenone | 4-Aryl-thiosemicarbazone | Ethanol | Reflux | 4-5 | 61-79 | [8] |

| 10 | Substituted 2-bromoacetophenones | N-Substituted thioureas | Acetonitrile | 70 °C (Microreactor) | N/A | High Conversion | [3] |

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of 2-aminothiazole derivatives using both classical and one-pot Hantzsch methodologies.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the reaction between 2-bromoacetophenone and thiourea.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate solution

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

-

Add methanol to dissolve the reactants and add a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt of the product and induce precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product in a desiccator or vacuum oven to obtain the crude 2-amino-4-phenylthiazole.

-

The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol outlines a one-pot synthesis starting from an aromatic methyl ketone, which is brominated in situ before condensation with thiourea.[5]

Materials:

-

Aromatic methyl ketone (e.g., acetophenone) (1.0 eq)

-

Copper(II) bromide (CuBr₂) (2.2 eq)

-

Thiourea (1.5 eq)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard work-up and purification glassware

Procedure:

-

To a round-bottom flask, add the aromatic methyl ketone (1.0 eq) and copper(II) bromide (2.2 eq).

-

Add ethyl acetate as the solvent and fit the flask with a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture will change from greenish-blue to yellow-white as Cu(I)Br is formed.

-

After the bromination is complete (typically monitored by TLC, around 4-6 hours), add thiourea (1.5 eq) to the reaction mixture.

-

Continue to reflux the mixture for an additional 6-8 hours until the formation of the 2-aminothiazole is complete.

-

Cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-2-aminothiazole derivative.

Caption: A typical experimental workflow for the one-pot Hantzsch synthesis.

Application in Drug Development: Targeting Signaling Pathways

The 2-aminothiazole scaffold is a versatile building block for designing inhibitors of various signaling pathways implicated in disease. For instance, many kinase inhibitors incorporate this moiety to interact with the ATP-binding site of the enzyme. The general strategy involves the functionalization of the 2-aminothiazole core at the 2-amino, 4-, and 5-positions to achieve potency and selectivity against a specific kinase.

Caption: Logical relationship of Hantzsch synthesis to kinase inhibitor drug discovery.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and highly relevant tool in the arsenal of medicinal chemists. Its simplicity, efficiency, and the ability to generate a wide array of 2-aminothiazole derivatives make it an indispensable method for the synthesis of novel therapeutic agents. As our understanding of disease-related signaling pathways deepens, the strategic application of the Hantzsch synthesis will undoubtedly continue to fuel the discovery of new and improved medicines for the foreseeable future.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The 2-aminothiazole core is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a bromine atom at the 5-position and a methyl group at the 4-position of the thiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-bromo-4-methylthiazole, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

Data Presentation

The quantitative physicochemical data for 2-Amino-5-bromo-4-methylthiazole are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and are denoted accordingly.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂S | [1] |

| Molecular Weight | 193.06 g/mol | [1] |

| CAS Number | 3034-57-9 | [2] |

| Melting Point | 105-108.5 °C (with decomposition) | [2] |

| Boiling Point | 298.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.806 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in DMSO | |

| pKa (acid dissociation constant) | 4.55 ± 0.10 (Predicted) | |

| LogP (octanol-water partition coefficient) | 1.61 (Predicted) | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 2-Amino-5-bromo-4-methylthiazole.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 2-Amino-5-bromo-4-methylthiazole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated digital instrument).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transitioned to a liquid (the completion of melting) are recorded. This range constitutes the melting point of the sample.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination is a suitable technique.

Methodology: Micro Capillary Method

-

Sample Preparation: A few drops of the substance are placed in a small test tube or a melting point capillary tube. A smaller, inverted capillary tube (sealed at the top) is then placed inside the larger tube containing the sample.

-

Apparatus Setup: The sample tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus.

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted inner capillary. The heat is then removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to enter the inner capillary is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Solubility Determination

Solubility is a critical parameter that affects a compound's bioavailability and formulation. The following protocol describes a general method for determining the solubility of a compound in various solvents.

Methodology: Isothermal Equilibrium Method

-

Sample Preparation: An excess amount of solid 2-Amino-5-bromo-4-methylthiazole is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which influences its absorption and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 2-Amino-5-bromo-4-methylthiazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of 2-Amino-5-bromo-4-methylthiazole is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Potential Biological Activity and Signaling Pathways

While specific experimental data on the biological activity and signaling pathway modulation of 2-Amino-5-bromo-4-methylthiazole is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Many 2-aminothiazole derivatives exert their biological effects by acting as inhibitors of protein kinases.[4] Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that is a common target for 2-aminothiazole-based inhibitors. This is a hypothetical representation to demonstrate a potential mechanism of action for this class of compounds.

Caption: Hypothetical kinase signaling pathway potentially inhibited by 2-aminothiazole derivatives.

In this illustrative pathway, the binding of a growth factor to its receptor tyrosine kinase on the cell surface initiates a phosphorylation cascade involving downstream kinases. This ultimately leads to the activation of a transcription factor, which translocates to the nucleus and promotes the expression of genes involved in cell proliferation. A compound like 2-Amino-5-bromo-4-methylthiazole could potentially act as an inhibitor of one of the kinases in this pathway, thereby blocking the downstream signaling and inhibiting cell proliferation. This is a common mechanism of action for many anticancer drugs.

Conclusion

2-Amino-5-bromo-4-methylthiazole is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a summary of its known and predicted physicochemical properties, along with detailed, standardized protocols for their experimental determination. While specific biological data for this compound is limited, the well-documented activities of the broader 2-aminothiazole class suggest that it may possess interesting pharmacological properties, potentially as a kinase inhibitor. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of this and other novel chemical entities. Further experimental validation of the predicted properties and a thorough investigation into its biological activities are warranted to fully elucidate the potential of 2-Amino-5-bromo-4-methylthiazole.

References

Unveiling the Chemical Landscape of 2-Amino-5-bromo-4-methylthiazole hydrochloride (CAS 133692-16-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Amino-5-bromo-4-methylthiazole hydrochloride (CAS No. 133692-16-7). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of its mechanism of action.

Core Chemical Properties

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 133692-16-7 | [1][2][][4][5][6][7] |

| Molecular Formula | C₄H₆BrClN₂S | [1][2][4] |

| Molecular Weight | 229.53 g/mol | [1][2][][4] |

| Appearance | Solid | [1] |

| Purity | ≥95% - ≥98% | [1][7] |

| Melting Point | 175-178 °C (decomposes) | [2] |

| SMILES Code | Cl.NC1=NC(=C(S1)Br)C | [2] |

| InChI Key | OTWSIBXEPMKIFH-UHFFFAOYSA-N | [2] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound has been approached through various methods, with the primary distinction lying in the choice of brominating agent. The use of N-bromosuccinimide (NBS) is often favored over elemental bromine (Br₂) due to its milder reaction conditions, higher yields, and improved safety profile.[1]

| Method | Reagents | Solvent | Key Conditions | Yield | Purity |

| N-Bromosuccinimide (NBS) Mediated Bromination | 2-amino-4-methylthiazole hydrochloride, NBS (1.2 equiv) | Acetic Acid | Room temperature, 1.5 hours | 89.1% | 95% (HPLC) |

| Direct Bromination (Br₂) | 2-amino-4-methylthiazole hydrochloride, Br₂ (1.2 equiv) | Concentrated HCl | ≤60°C, 1-2 hours | 70-75% | ≥95% |

| One-Pot Synthesis from Acetoacetate Derivatives | Acetylacetic ester, NBS, N-monosubstituted thiourea | THF/water (3:1 v/v) | Heating | 80-85% | >98% (GC-MS) |

Experimental Protocols

Synthesis of this compound via NBS-Mediated Bromination

This protocol is adapted from methodologies described in the scientific literature.[1][2]

Materials:

-

2-amino-4-methylthiazole hydrochloride

-

N-bromosuccinimide (NBS)

-

Acetic acid

-

Isopropyl ether

-

Ethyl ether

Procedure:

-

Suspend 2-amino-4-methylthiazole hydrochloride (1.0 equivalent) in acetic acid.

-

With stirring at room temperature, add N-bromosuccinimide (1.2 equivalents).

-

Continue stirring the mixture at room temperature for 1.5 hours.

-

To precipitate the product, pour the reaction mixture into isopropyl ether under ice cooling.

-

Collect the precipitate by filtration.

-

Wash the collected solid with ethyl ether.

-

Dry the product in vacuo to yield this compound.

Synthesis of this compound via Direct Bromination

This protocol is based on traditional bromination methods.[1]

Materials:

-

2-amino-4-methylthiazole hydrochloride

-

Elemental bromine (Br₂)

-

Concentrated hydrochloric acid (HCl)

-

Aqueous ammonia

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-amino-4-methylthiazole hydrochloride in concentrated HCl.

-

Carefully add bromine dropwise to the solution, maintaining the temperature at or below 60°C to prevent decomposition.

-

Stir the reaction mixture for 1-2 hours until precipitation is complete.

-

Neutralize the mixture with aqueous ammonia.

-

Filter the precipitate.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potential therapeutic applications, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

The primary mechanism underlying its antiproliferative effects is the disruption of microtubule dynamics.[1] The compound has been shown to bind to the colchicine site of tubulin, which is essential for cell division.[1] This interaction inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for therapies targeting multidrug-resistant cancer cell lines.[1]

Caption: Tubulin disruption by this compound.

Antimicrobial Activity

The compound has also demonstrated notable activity against various bacterial strains.[1] Its antimicrobial efficacy is thought to arise from its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.[1]

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical development. Its synthesis is well-established, with modern methods offering high yields and purity. The compound's demonstrated anticancer and antimicrobial activities, rooted in specific molecular interactions, present exciting avenues for future research and drug discovery. The information compiled in this guide provides a solid foundation for scientists and researchers to explore the full potential of this promising molecule.

References

- 1. This compound | 133692-16-7 | Benchchem [benchchem.com]

- 2. 133692-16-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. CAS 133692-16-7 | 5-bromo-4-methyl-thiazol-2-amine;hydrochloride - Synblock [synblock.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. molbase.com [molbase.com]

- 7. molbase.com [molbase.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-4-methylthiazole

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-Amino-5-bromo-4-methylthiazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.[1] The following sections detail the spectroscopic and analytical techniques employed to confirm the molecular structure of this thiazole derivative.

Physicochemical Properties

2-Amino-5-bromo-4-methylthiazole is a solid at room temperature with a melting point in the range of 105-108.5 °C.[2] Its molecular formula is C4H5BrN2S, corresponding to a molecular weight of approximately 193.06 g/mol .[2][3]

| Property | Value | Reference |

| Molecular Formula | C4H5BrN2S | [2][3] |

| Molecular Weight | 193.06 g/mol | [2][3] |

| Melting Point | 105-108.5 °C (decomposes) | [2] |

| Appearance | White crystalline solid | [2] |

| CAS Number | 3034-57-9 | [2][3] |

Synthesis via Hantzsch Thiazole Synthesis

The synthesis of 2-Amino-5-bromo-4-methylthiazole can be achieved through the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This process involves the reaction of an α-haloketone with a thiourea.

Experimental Protocol:

A plausible synthetic route involves the bromination of 3-buten-2-one to yield 3-bromo-2-butanone, which then undergoes condensation with thiourea.

Step 1: Synthesis of 3-bromo-2-butanone To a solution of 3-buten-2-one in a suitable solvent such as methanol, a catalytic amount of hydrobromic acid is added. The solution is cooled in an ice bath, and bromine is added dropwise with constant stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-bromo-2-butanone.

Step 2: Synthesis of 2-Amino-5-bromo-4-methylthiazole An equimolar amount of 3-bromo-2-butanone and thiourea are dissolved in ethanol and refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from an appropriate solvent system, such as an ethanol/water mixture, affords the pure 2-Amino-5-bromo-4-methylthiazole.

Spectroscopic Characterization

The structural confirmation of 2-Amino-5-bromo-4-methylthiazole is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two key signals. A singlet in the aromatic region corresponding to the C-H proton of the thiazole ring, and a singlet in the aliphatic region for the methyl protons. The amine protons will likely appear as a broad singlet that is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the different carbon environments in the molecule. Distinct signals are expected for the methyl carbon, the two sp² hybridized carbons of the thiazole ring, and the carbon atom bonded to the bromine.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| ~7.0 | Broad Singlet |

| ~2.4 | Singlet |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~168 | C2 (C-NH₂) |

| ~148 | C4 (C-CH₃) |

| ~110 | C5 (C-Br) |

| ~15 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Amino-5-bromo-4-methylthiazole, the mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

| Mass Spectrometry Data (Electron Impact - EI) | |

| m/z | Assignment |

| 193/195 | [M]⁺ / [M+2]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-5-bromo-4-methylthiazole is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and C=N stretching of the thiazole ring.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 1620-1580 | N-H bending (amine) |

| 1550-1500 | C=N stretching (thiazole ring) |

| 1350-1250 | C-N stretching |

Structure Elucidation Workflow

The logical flow for the structure elucidation of 2-Amino-5-bromo-4-methylthiazole is depicted in the following diagram.

References

2-Amino-5-bromo-4-methylthiazole hydrochloride molecular weight

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible synthetic route, and its potential applications, with a focus on its role as a versatile building block for novel therapeutic agents.

Physicochemical Properties

This compound is a salt of the brominated 2-aminothiazole core. The quantitative properties of both the hydrochloride salt and its corresponding free base are summarized below for easy reference and comparison.

| Property | This compound | 2-Amino-5-bromo-4-methylthiazole (Free Base) |

| Molecular Weight | 229.53 g/mol [1][] | 193.06 g/mol [3][4] |

| Molecular Formula | C₄H₅BrN₂S · HCl[1][] | C₄H₅BrN₂S[3][4] |

| CAS Number | 133692-16-7[1] | 3034-57-9[3][4] |

| Appearance | Solid | Crystalline solid |

| Melting Point | Not specified | 105-108.5 °C (with decomposition)[4] |

| Boiling Point | Not specified | 298.3 ± 20.0 °C (Predicted)[4] |

| IUPAC Name | 5-bromo-4-methyl-1,3-thiazol-2-amine;hydrochloride[1] | 5-bromo-4-methyl-1,3-thiazol-2-amine |

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by electrophilic bromination at the 5-position. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

-

Materials:

-

Chloroacetone

-

Thiourea

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add chloroacetone (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should result in the precipitation of 2-amino-4-methylthiazole hydrochloride as a white solid.

-

Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be neutralized with a base, such as an aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate to yield the free base, 2-amino-4-methylthiazole, which can be used in the next step without further purification.

-

Step 2: Bromination of 2-Amino-4-methylthiazole

This step introduces a bromine atom at the electron-rich 5-position of the thiazole ring.

-

Materials:

-

2-Amino-4-methylthiazole (from Step 1)

-

N-Bromosuccinimide (NBS) or Bromine

-

Acetic acid or Dichloromethane

-

-

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, or a solution of bromine (1.1 equivalents) in the same solvent dropwise, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, 2-Amino-5-bromo-4-methylthiazole, with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials:

-

Purified 2-Amino-5-bromo-4-methylthiazole

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

-

Procedure:

-

Dissolve the purified 2-Amino-5-bromo-4-methylthiazole in a minimal amount of a suitable organic solvent.

-

To this solution, add a solution of hydrochloric acid (1.1 equivalents) in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

-

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This makes this compound a valuable starting material and building block for the synthesis of novel therapeutic agents.

-

Anticancer Activity: Many 2-aminothiazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] For instance, the FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core.[6] The bromine atom at the 5-position of 2-Amino-5-bromo-4-methylthiazole serves as a convenient chemical handle for further modifications, such as Suzuki or Stille coupling reactions, to generate diverse libraries of potential kinase inhibitors.[5]

-

Antimicrobial and Antifungal Properties: The 2-aminothiazole moiety is also present in various compounds exhibiting antibacterial and antifungal activities.[7] 2-Amino-5-bromo-4-methylthiazole itself has been reported to possess antimicrobial and antifungal properties, making it a lead compound for the development of new anti-infective agents.[7]

-

Anti-inflammatory and Other Activities: The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, with derivatives showing anti-inflammatory, anti-HIV, and neuroprotective properties. The ability to functionalize the 5-position of 2-Amino-5-bromo-4-methylthiazole allows for the exploration of a broad chemical space to develop compounds with desired pharmacological profiles.

Synthetic and Application Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-Amino-5-bromo-4-methylthiazole to its potential application in the development of kinase inhibitors for anticancer research.

Caption: Synthetic workflow of 2-Amino-5-bromo-4-methylthiazole HCl and its application in drug discovery.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of the 2-aminothiazole core, combined with the strategic placement of a bromine atom, make it an attractive starting material for the generation of diverse chemical libraries. The well-documented biological activities of the 2-aminothiazole class of compounds, particularly as kinase inhibitors, underscore the importance of this compound as a key building block for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and scientists working with this promising compound.

References

- 1. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S | CID 18954728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Spectroscopic and Analytical Profile of 2-Amino-5-bromo-4-methylthiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 2-Amino-5-bromo-4-methylthiazole.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the characterization of this compound. 2-Amino-5-bromo-4-methylthiazole, a derivative of the versatile 2-aminothiazole scaffold, is a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]

Molecular Structure and Properties

Chemical Structure:

References

A Technical Guide to Determining the Solubility of 2-Amino-5-bromo-4-methylthiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols for determining the solubility of 2-Amino-5-bromo-4-methylthiazole hydrochloride. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the methodologies required to generate such data in a laboratory setting. The protocols outlined below are standard methods employed in the pharmaceutical and chemical industries for characterizing the solubility of organic compounds.

Introduction to Solubility Testing

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) as it influences bioavailability, formulation development, and the overall therapeutic efficacy of a drug product.[1][2] The determination of solubility is a fundamental step in the pre-formulation and lead optimization stages of drug discovery.[1][3][4] This guide presents both qualitative and quantitative methods for assessing the solubility of this compound in various solvents.

Experimental Protocols

A systematic approach to determining the solubility of a compound involves initial qualitative assessments followed by more rigorous quantitative measurements.

Qualitative tests provide a rapid assessment of a compound's solubility in different types of solvents, which can indicate the presence of certain functional groups.[5][6][7] These tests are typically performed by observing the dissolution of a small amount of the compound in a given solvent.

Procedure:

-

Add approximately 30 mg of this compound to a small test tube.[8]

-

Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[6][8]

-

Observe whether the compound dissolves completely.

-

If the compound is soluble in water, the pH of the solution should be tested using litmus paper or a pH meter.[5][8]

-

If the compound is insoluble in water, its solubility should be tested in the following aqueous solutions in the order listed:

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)[8]

-

Interpretation of Results:

-

Water-soluble: Suggests the presence of polar functional groups. The pH of the aqueous solution will indicate the acidic or basic nature of the compound.[8]

-

5% NaOH soluble: Indicates an acidic functional group.

-

5% NaHCO₃ soluble: Suggests a strongly acidic functional group, such as a carboxylic acid.[7]

-

5% HCl soluble: Indicates a basic functional group, such as an amine.[8]

-

Concentrated H₂SO₄ soluble: Suggests the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or unsaturated hydrocarbons.

-

Insoluble in all: Indicates a neutral, high molecular weight, or very nonpolar compound.

The following diagram illustrates the logical workflow for qualitative solubility testing.

Caption: Workflow for qualitative solubility analysis.

Quantitative methods provide precise measurements of a compound's solubility in a given solvent at a specific temperature. The shake-flask method followed by a suitable analytical technique is a widely accepted approach for determining thermodynamic (equilibrium) solubility.[9]

2.2.1 Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[9] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol).

-

Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and separate the undissolved solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.[4]

-

Dilute the clear supernatant to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

2.2.2 Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.[10][11]

-

Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and peak shape for this compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration from the calibration curve.

-

Calculate Solubility: Back-calculate the original concentration of the undissolved sample to determine the solubility.

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be a simpler and faster method for quantification if the compound has a suitable chromophore and there are no interfering substances.[12][13]

-

Determine λmax: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.[14]

-

Sample Analysis: Measure the absorbance of the diluted supernatant at the λmax.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the sample and subsequently the solubility.

The following diagram illustrates the workflow for quantitative solubility determination.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. csub.edu [csub.edu]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity and Characterization of 2-Amino-5-bromo-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity and characterizing the structure of 2-Amino-5-bromo-4-methylthiazole. This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Accurate assessment of its purity and confirmation of its identity are critical for ensuring the reliability and reproducibility of research and development outcomes.

Physicochemical Properties

2-Amino-5-bromo-4-methylthiazole is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below. Purity levels for commercially available research-grade material are typically high.

| Property | Value | Reference |

| CAS Number | 3034-57-9 | [1][2] |

| Molecular Formula | C₄H₅BrN₂S | [2] |

| Molecular Weight | 193.06 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 105-108.5 °C (decomposes) | |

| Purity (Typical) | ≥98% | [2] |

Synthesis and Purification Overview

A common synthetic route to 2-Amino-5-bromo-4-methylthiazole involves the direct bromination of 2-amino-4-methylthiazole. The resulting crude product is then purified, typically by recrystallization, to yield the final high-purity compound. The general workflow for synthesis and subsequent characterization is outlined below.

Caption: Synthesis and characterization workflow for 2-Amino-5-bromo-4-methylthiazole.

Structural Elucidation and Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of 2-Amino-5-bromo-4-methylthiazole. The logical flow of this analytical process is depicted in the following diagram.

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (2-AT) moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure and broad spectrum of biological activities have made it a cornerstone in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the 2-aminothiazole core, its synthesis, therapeutic applications, and the structure-activity relationships that govern its efficacy, with a focus on quantitative data and detailed experimental methodologies.

A Privileged Scaffold: Broad-Spectrum Activity

The 2-aminothiazole nucleus is a fundamental component of several clinically approved drugs, including the anticancer agents dasatinib and alpelisib.[1] Its derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for drug discovery programs.[2][3] The diverse biological activities associated with the 2-aminothiazole scaffold include:

-

Anticancer: 2-AT derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[1][4]

-

Antimicrobial: This scaffold is a key component in compounds exhibiting antibacterial and antifungal properties.[5][6]

-

Anti-inflammatory: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects.[3]

-

Antiviral: The scaffold has been incorporated into molecules with antiviral activity.[3]

-

Neuroprotective: There is growing interest in the application of 2-aminothiazole derivatives in the treatment of neurodegenerative diseases.[7][8]

-

Kinase Inhibition: Many 2-aminothiazole-based compounds act as potent inhibitors of various kinases, a critical function in cancer therapy.[9][10]

Synthesis of the 2-Aminothiazole Core

The most common and versatile method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative.[11][12]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thiourea

-

Ethanol

-

Sodium bicarbonate solution (10%)

Procedure:

-

Dissolve 1 equivalent of the α-haloketone in ethanol.

-

Add 1 to 1.5 equivalents of thiourea to the solution.

-

Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]

-

After completion of the reaction (typically within a few hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 10% sodium bicarbonate solution.[13]

-

The resulting precipitate, the 2-aminothiazole derivative, is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives is one of the most extensively studied areas. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer progression.

Kinase Inhibition: Many 2-aminothiazole-containing drugs, such as Dasatinib, function as potent kinase inhibitors.[10] They target a range of kinases including Src family kinases, Abl kinase, and BRAF kinase.[9][10] The 2-amino group often forms a key hydrogen bond interaction within the ATP-binding pocket of the kinase.

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substitutions at the 2-amino group: Modification at this position is well-tolerated and can significantly impact potency and selectivity. Introduction of substituted benzoyl groups has been shown to improve activity.[14]

-

Substitutions at the C4 and C5 positions: The nature of substituents at these positions influences the cytotoxic activity. Lipophilic groups like methyl, bromo, or phenyl at the C4 and/or C5 positions can lead to moderate to good antitumor activities.[1] For instance, incorporating a methyl group at the C4- or C5-position can sometimes decrease potency.[1]

-

Bioisosteric Replacement: Replacing the thiazole ring with other heterocycles, such as oxazole, can modulate the physicochemical properties and biological activity.[15]

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Analogue 20 | H1299 (Human Lung Cancer) | 4.89 | [1] |

| Analogue 20 | SHG-44 (Human Glioma) | 4.03 | [1] |

| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibitor | Nanomolar to subnanomolar | [10] |

| Alpelisib | PI3Kα Inhibitor | - | [1] |

| Compound 7 | CK2α | 3.4 | [16] |

Antimicrobial Activity

2-aminothiazole derivatives have shown significant promise as antibacterial and antifungal agents. Their mechanism of action can involve the inhibition of essential microbial enzymes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

The presence of specific substituents can enhance antimicrobial potency. For example, trifluoromethoxy substituted aminothiazoles have been found to be potent antimicrobials.[6]

-

The central thiazole moiety and a 2-pyridyl group at the C4 position have been identified as crucial for antitubercular activity, while the N2 position allows for flexibility in substitutions.[14]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [6] |

| Trifluoromethoxy substituted aminothiazoles | Various Bacteria | 2-16 | [6] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [14] |

| Compound 8 | Enterobacter cloacae | 0.015-0.03 | [5] |

| Compound 3 | Escherichia coli | 0.011 | [5] |

Neurodegenerative Diseases

The 2-aminothiazole scaffold is also being explored for its potential in treating neurodegenerative disorders like prion diseases.[8][17]

Pharmacokinetics and Metabolism: For CNS-active drugs, brain penetration and metabolic stability are critical. Studies on 2-aminothiazole analogs with antiprion activity have shown that some compounds can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[17][18] The stability in liver microsomes for some of these compounds ranged from 30 to over 60 minutes.[17][18]

Table 3: Pharmacokinetic Parameters of Antiprion 2-Aminothiazole Analogs

| Parameter | Value | Reference |

| Absolute Bioavailability | 27-40% | [17][18] |

| Stability in Liver Microsomes | 30->60 min | [17][18] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of 2-aminothiazole derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1299, SHG-44)

-

Complete cell culture medium

-

96-well plates

-

2-aminothiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives against microbial strains.

Materials:

-

Microbial strains (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

2-aminothiazole derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Inoculum of the microbial strain standardized to a specific concentration

Procedure:

-

Prepare serial twofold dilutions of the 2-aminothiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a wide range of diseases. The extensive research into its synthesis, biological activities, and structure-activity relationships has provided a solid foundation for the rational design of new and improved therapeutic agents. As our understanding of disease pathways deepens, the 2-aminothiazole core is poised to remain a critical component in the development of next-generation medicines.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 8. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Amino-5-bromo-4-methylthiazole as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-amino-5-bromo-4-methylthiazole scaffold in the development of novel kinase inhibitors. This document includes summaries of inhibitory activities against key kinase targets, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the thiazole ring provides a unique combination of steric and electronic properties, making 2-amino-5-bromo-4-methylthiazole a promising starting point for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This makes them attractive targets for therapeutic intervention.

Data Presentation: Inhibitory Activity of 2-Aminothiazole Derivatives

While specific quantitative data for 2-amino-5-bromo-4-methylthiazole is limited in publicly available literature, the following tables summarize the inhibitory activities of structurally related 2-aminothiazole derivatives against key kinase targets. This data provides a strong rationale for the exploration of the 2-amino-5-bromo-4-methylthiazole scaffold.

Table 1: Inhibitory Activity against Aurora Kinases

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora A | 44 | [1] |

| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora B | 19 | [2] |

| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora C | 65 | [2] |

| 2-Aminothiazole Derivatives (General) | Aurora A/B | 9 - 31 | [2] |

Table 2: Inhibitory Activity against Protein Kinase CK2

| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |

| 1,3-thiazole-5-carboxylic acid derivative | CK2 | 0.4 | [3] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | CK2 | 1.9 | [3] |

| Aryl 2-aminothiazole derivative | CK2α | 3.4 | [4] |

| 2-aminothiazole scaffold (Hit compound) | CK2α | 27.7 | [4] |

Table 3: Inhibitory Activity against Src Family Kinases

| Compound/Derivative Class | Target Kinase | Ki (nM) | Reference |

| 2-aminothiazole analogues of dasatinib | Src, Fyn, Lyn, Yes | 90 - 480 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole

This protocol is adapted from the synthesis of the structurally similar 2-amino-5-bromo-4-t-butylthiazole.

Step 1: Synthesis of 2-Amino-4-methylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromobutan-2-one (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-